molecular formula C34H54O5 B579357 Methyl 3,23-O-isopropylideneasiatate CAS No. 19533-98-3

Methyl 3,23-O-isopropylideneasiatate

Cat. No.: B579357
CAS No.: 19533-98-3
M. Wt: 542.801
InChI Key: VAIJHUIHWZDTEZ-TWXGOCSMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3,23-O-isopropylideneasiatate is a semisynthetic derivative of asiatic acid, a pentacyclic triterpenoid widely studied for its pharmacological properties. This compound features two structural modifications: (1) a methyl esterification at the carboxylic acid group (C-28) and (2) an isopropylidene ketal protecting group at the 3- and 23-hydroxyl positions. These modifications enhance stability and alter physicochemical properties, making it advantageous for synthetic and bioavailability studies.

Properties

CAS No.

19533-98-3

Molecular Formula

C34H54O5

Molecular Weight

542.801

InChI

InChI=1S/C34H54O5/c1-20-12-15-34(28(36)37-9)17-16-32(7)22(26(34)21(20)2)10-11-25-30(5)18-23(35)27-31(6,19-38-29(3,4)39-27)24(30)13-14-33(25,32)8/h10,20-21,23-27,35H,11-19H2,1-9H3/t20-,21+,23-,24-,25-,26+,27+,30+,31+,32-,33-,34+/m1/s1

InChI Key

VAIJHUIHWZDTEZ-TWXGOCSMSA-N

SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C6C5(COC(O6)(C)C)C)O)C)C)C2C1C)C)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues in Diterpene/Triterpene Esters

Methyl esters of diterpenic or triterpenic acids are common in natural product chemistry. Key analogues include:

Compound Name Core Structure Functional Groups Key Differences from Target Compound
Sandaracopimaric acid methyl ester Diterpene (abietane) Methyl ester at C-19, free hydroxyls Lacks triterpene backbone and protection
Torulosic acid methyl ester Diterpene (labdane) Methyl ester, conjugated double bonds Smaller skeleton; no isopropylidene group
Methyl asiaticate Triterpene (ursane) Methyl ester at C-28 Unprotected 3,23-hydroxyls


Key Observations :

  • The target compound’s triterpene backbone (vs.
  • The isopropylidene group distinguishes it from unprotected methyl asiaticate, reducing hydrogen-bonding capacity and altering solubility.

Physicochemical Properties

Hypothetical comparisons based on structural trends:

Property Methyl 3,23-O-isopropylideneasiatate Methyl Asiaticate Sandaracopimaric Acid Methyl Ester
Molecular Weight ~600 g/mol ~504 g/mol ~332 g/mol
LogP (Lipophilicity) ~6.5 ~5.2 ~4.8
Solubility in Hexane High Moderate High
Retention Time (GC/MS) Likely later elution Intermediate Early-mid elution (e.g., compound 4 )

Notes:

  • Reduced polarity may enhance bioavailability but complicate aqueous solubility.

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